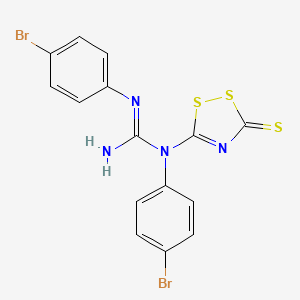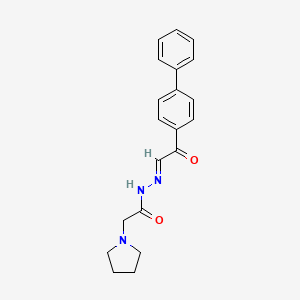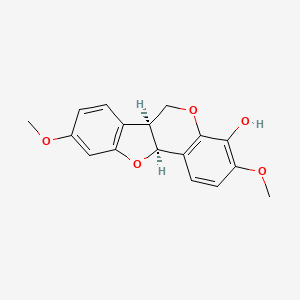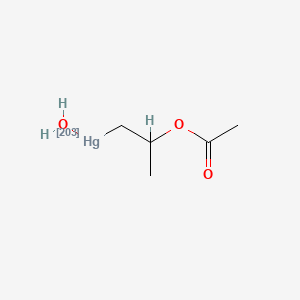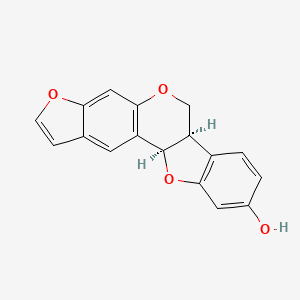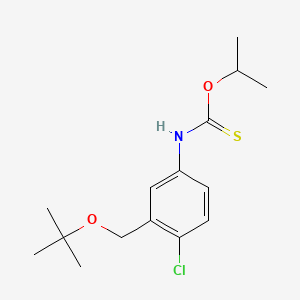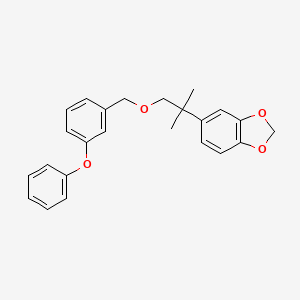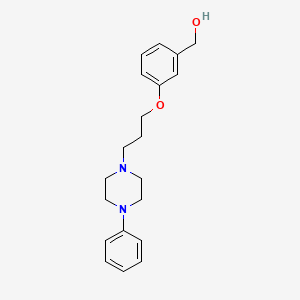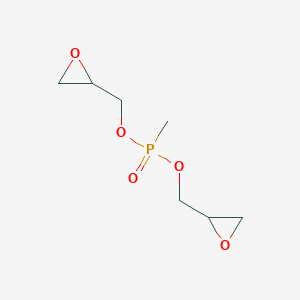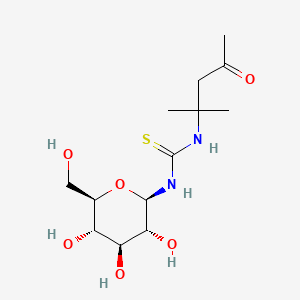
Haematopodin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haematopodin is a unique pyrroloquinoline derivative found in the mushroom Mycena haematopus. It is the more stable breakdown product of this compound B and occurs only in trace amounts in fresh fruit bodies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The chemical synthesis of Haematopodin was first reported in 1996. The key steps in the synthesis involve the addition of 3-[(2,4-dimethoxybenzyl)amino]-1-propanol to indolo-6,7-quinone, followed by cyclization of the resulting adduct with trifluoroacetic acid . This method allows for the controlled production of this compound in a laboratory setting.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its limited natural occurrence and the complexity of its synthesis. Most production is confined to research laboratories where it is synthesized for experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions: Haematopodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Haematopodin has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying pyrroloquinoline derivatives and their reactivity.
Mecanismo De Acción
Haematopodin is unique due to its specific pyrroloquinoline structure. it shares similarities with other compounds such as batzellins and damirones, which are also found in sea sponges . These compounds have similar structural motifs but differ in their biological activities and natural sources. This compound’s uniqueness lies in its specific occurrence in Mycena haematopus and its potential antibiotic properties .
Comparación Con Compuestos Similares
- Batzellins
- Damirones
Propiedades
Número CAS |
151964-21-5 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
(7R)-6-oxa-2,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16)-triene-13,14-dione |
InChI |
InChI=1S/C13H12N2O3/c16-9-5-8-11-7(6-14-12(11)13(9)17)4-10-15(8)2-1-3-18-10/h5-6,10,14H,1-4H2/t10-/m1/s1 |
Clave InChI |
GTVMGUBGOSWMOJ-SNVBAGLBSA-N |
SMILES isomérico |
C1CN2[C@@H](CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
SMILES canónico |
C1CN2C(CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


